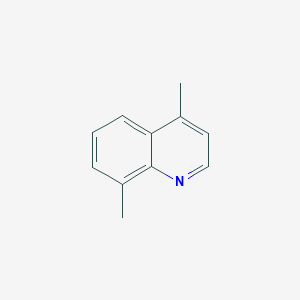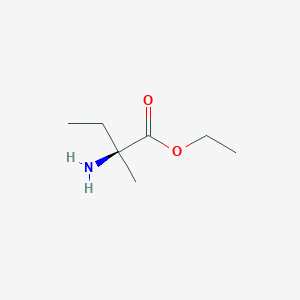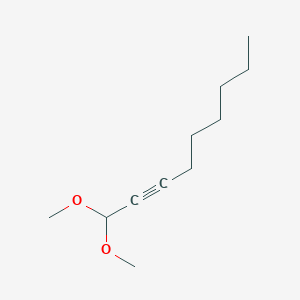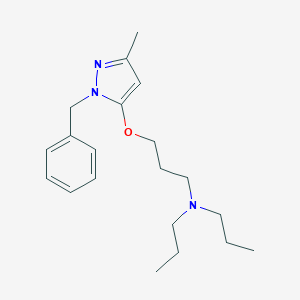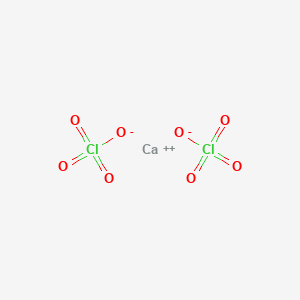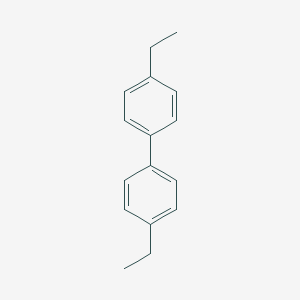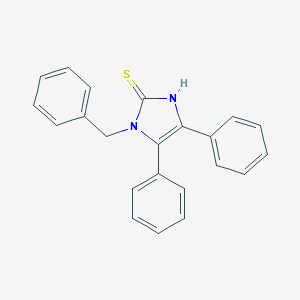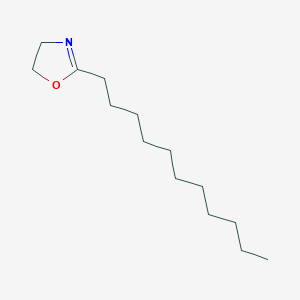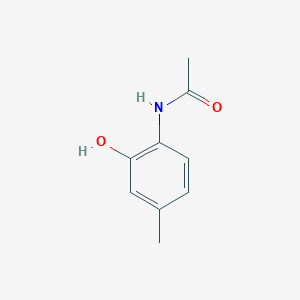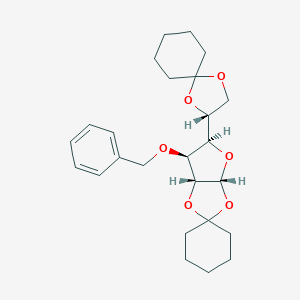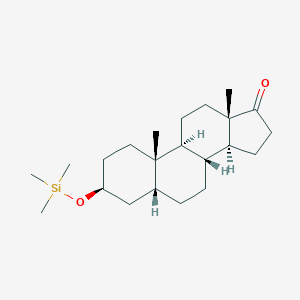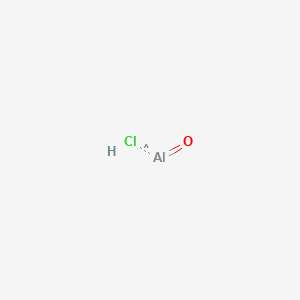
Oxígeno(2-);tungsteno;dicloruro
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Oxygen(2-);tungsten;dichloride, also known as tungsten dichloride dioxide, is a chemical compound with the formula WO2Cl2. It is a yellow-colored solid that is used as a precursor to other tungsten compounds. This compound is sensitive to moisture and undergoes hydrolysis when exposed to water .
Aplicaciones Científicas De Investigación
Oxygen(2-);tungsten;dichloride has several scientific research applications, including:
Chemistry: Used as a precursor for synthesizing other tungsten compounds.
Catalysis: Employed in catalytic processes due to its ability to form various coordination complexes.
Material Science: Utilized in the preparation of tungsten-based materials with unique properties.
Mecanismo De Acción
Target of Action
Tungsten compounds are known to interact with various enzymes, particularly those involved in redox reactions . Oxygen, on the other hand, is essential for human survival and is used in clinical conditions where there is a lack of oxygen .
Mode of Action
Tungsten compounds are known to participate in redox reactions involving carbon, nitrogen, and sulfur atoms of key metabolites . Oxygen therapy increases the arterial pressure of oxygen and is effective in improving gas exchange and oxygen delivery to tissues .
Biochemical Pathways
Molybdenum and tungsten-containing enzymes are known to catalyze oxidation-reduction reactions involving carbon, nitrogen, and sulfur atoms of key metabolites . These reactions constitute key steps in the global biogeochemical cycles of carbon, nitrogen, and sulfur .
Pharmacokinetics
Oxygen therapy is known to increase blood oxygen levels and decrease blood flow resistance in the diseased lung, leading to decreased cardiovascular workload .
Result of Action
Tungsten compounds are known to participate in redox reactions, which are crucial for various biological processes . Oxygen therapy is used to treat conditions that impair the body’s ability to take up and use gaseous oxygen .
Action Environment
The action, efficacy, and stability of Oxygen(2-);tungsten;dichloride can be influenced by various environmental factors. For instance, tungsten compounds are sensitive to moisture and undergo hydrolysis . The efficacy of oxygen therapy can be influenced by factors such as the presence of functional alveolar units .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Oxygen(2-);tungsten;dichloride can be prepared by a ligand redistribution reaction involving tungsten trioxide and tungsten hexachloride: [ 2 \text{WO}_3 + \text{WCl}_6 \rightarrow 3 \text{WO}_2\text{Cl}_2 ] This reaction is carried out in a vacuum-sealed tube heated to 350°C using a two-zone tube furnace. The yellow product sublimes to the cooler end of the reaction tube .
Another method involves the reaction of tungsten hexachloride with hexamethyldisiloxane: [ \text{WCl}_6 + 2 (\text{(CH}_3)_3\text{Si})_2\text{O} \rightarrow 3 \text{WO}_2\text{Cl}_2 + 4 \text{(CH}_3)_3\text{SiCl} ] This reaction proceeds via the intermediacy of tungsten oxychloride .
Industrial Production Methods: Industrial production of oxygen(2-);tungsten;dichloride typically follows the same synthetic routes as described above, with careful control of reaction conditions to ensure high purity and yield.
Análisis De Reacciones Químicas
Types of Reactions: Oxygen(2-);tungsten;dichloride undergoes various chemical reactions, including:
Hydrolysis: When exposed to moisture, it hydrolyzes to form tungsten oxides and hydrochloric acid.
Lewis Acid Reactions: It acts as a Lewis acid and forms soluble adducts with donor ligands such as bipyridine and dimethoxyethane.
Common Reagents and Conditions:
Hydrolysis: Water or moisture.
Lewis Acid Reactions: Donor ligands like bipyridine and dimethoxyethane.
Major Products Formed:
Hydrolysis: Tungsten oxides and hydrochloric acid.
Lewis Acid Reactions: Soluble adducts of the type WO2Cl2L2, where L is a donor ligand.
Comparación Con Compuestos Similares
- Tungsten oxychloride (WOCl4)
- Tungsten oxybromide (WOBr4)
- Tungsten oxydiiodide (WO2I2)
Comparison: Oxygen(2-);tungsten;dichloride is unique due to its specific oxidation state and coordination environment. Compared to tungsten oxychloride and tungsten oxybromide, it has a different reactivity profile and forms distinct coordination complexes. Its sensitivity to moisture and ability to form stable adducts with donor ligands make it particularly useful in certain catalytic and synthetic applications .
Propiedades
IUPAC Name |
oxygen(2-);tungsten;dichloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2ClH.2O.W/h2*1H;;;/q;;2*-2;/p-2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DVBXMVWZPVBSJY-UHFFFAOYSA-L |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[O-2].[O-2].[Cl-].[Cl-].[W] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
Cl2O2W-6 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.74 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
13520-76-8 |
Source


|
| Record name | Tungsten dichloride dioxide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013520768 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
